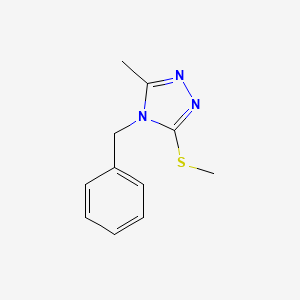
4-benzyl-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-347243 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods for WAY-347243 are not widely documented, but they likely involve large-scale organic synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
WAY-347243 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-347243 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of shikimate kinase, an enzyme involved in the biosynthesis of aromatic amino acids.
Biology: Employed in research to understand the metabolic pathways of Mycobacterium tuberculosis and to develop new antibacterial agents.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
WAY-347243 exerts its effects by inhibiting the enzyme shikimate kinase, which is essential for the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis. By blocking this enzyme, WAY-347243 disrupts the metabolic pathways of the bacteria, leading to its death. The molecular targets and pathways involved include the shikimate pathway, which is crucial for the survival and proliferation of the bacteria .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-benzyl-3-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-9-12-13-11(15-2)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
UXBLCVKMUWBVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















